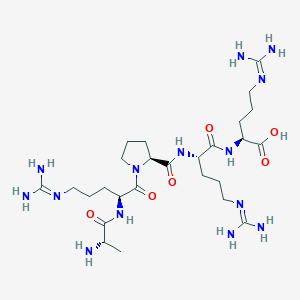
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one is a chemical compound that features a piperidine ring substituted with a fluoro and nitro group on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-nitroaniline and 3-methylpiperidin-4-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. .
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The fluoro and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Fluoro-4-nitrophenyl)-4-prop-2-yn-1-ylpiperazine and 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane share structural similarities.
Uniqueness: The presence of the fluoro and nitro groups on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds
Eigenschaften
CAS-Nummer |
648920-90-5 |
|---|---|
Molekularformel |
C12H13FN2O3 |
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
1-(2-fluoro-4-nitrophenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C12H13FN2O3/c1-8-7-14(5-4-12(8)16)11-3-2-9(15(17)18)6-10(11)13/h2-3,6,8H,4-5,7H2,1H3 |
InChI-Schlüssel |
MLQFSSFSGHFJOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


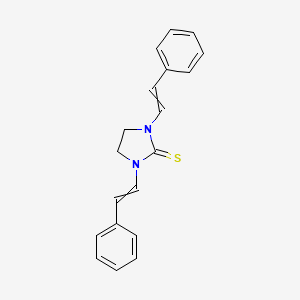
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
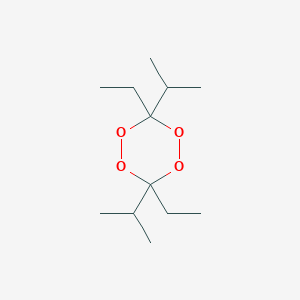
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
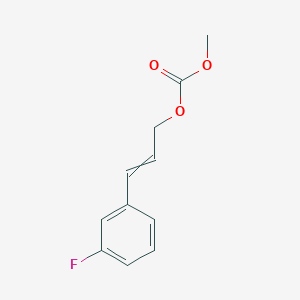
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
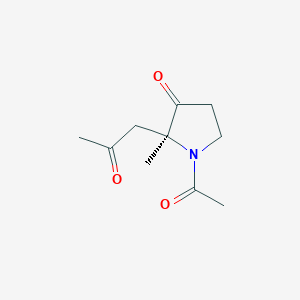
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
